Ethyl 6-bromo-2-methylquinoline-4-carboxylate is identified as a specific inhibitor of the enzyme general control non-derepressible 5 (GCN-5). [] GCN-5 is a histone acetyltransferase (HAT) enzyme involved in the acetylation of proteins, including histones and other transcriptional regulators.
While the precise mechanism of inhibition by this compound is not fully elucidated in the provided literature, it is suggested to directly interact with GCN-5, hindering its catalytic activity. [] This inhibition can impact various cellular processes, as GCN-5 plays a role in gene expression, DNA repair, and other essential functions.
Ethyl 6-bromo-2-methylquinoline-4-carboxylate has shown potential in pre-clinical research, particularly in the context of myocardial infarction. [] Studies suggest that inhibiting GCN-5 with this compound might offer cardioprotective effects. []
One of the critical mechanisms implicated in myocardial infarction is the downregulation of Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a protein involved in mitochondrial biogenesis and energy metabolism. [] GCN-5 is known to acetylate PGC-1α, leading to its inactivation. []
By inhibiting GCN-5, Ethyl 6-bromo-2-methylquinoline-4-carboxylate is proposed to prevent PGC-1α acetylation, thereby enhancing its activity and promoting mitochondrial function. [] This modulation of PGC-1α by inhibiting GCN-5 represents a potential therapeutic target for mitigating ischemia-reperfusion injury in myocardial infarction.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2